molecular formula C19H16O5 B2419889 Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate CAS No. 300557-12-4

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

Cat. No.: B2419889
CAS No.: 300557-12-4
M. Wt: 324.332
InChI Key: WZJBSKHXLKFNAE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C19H16O5. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

methyl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-18(19(21)22-2)15-10-14(8-9-17(15)24-12)23-11-16(20)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJBSKHXLKFNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(2-oxo-2-phenylethoxy)-benzofuran-3-carboxylic acid isopropyl ester
  • 2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl

Uniqueness

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and ester functional group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Biological Activity

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on the most relevant research findings.

  • Molecular Formula : C19H16O5
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 300557-12-4

Synthesis

The synthesis of this compound typically involves the esterification of 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions. This multi-step organic reaction allows for the creation of this compound in a laboratory setting, with potential scaling for industrial production.

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds exhibit antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. A study highlighted its potential to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent .

Anticancer Activity

Several studies have pointed towards the anticancer properties of benzofuran derivatives. This compound has shown promise in inducing apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2, making it a candidate for further development as a chemotherapeutic agent .

The mechanism of action for this compound likely involves interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. It may inhibit certain kinases or modulate signaling pathways that lead to cellular apoptosis and reduced tumor growth .

Research Findings and Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strainsSuggests potential use in treating bacterial infections
Anticancer ResearchInduced apoptosis in multiple cancer cell linesIndicates potential as a chemotherapeutic agent
Mechanistic StudyInvolved modulation of apoptotic pathways and inhibition of Bcl-2Supports further investigation into therapeutic applications

Future Directions

Ongoing research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess efficacy and safety in living organisms.
  • Structure–Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.
  • Combination Therapies : Investigating its use in conjunction with other therapeutic agents to improve treatment outcomes for conditions like cancer.

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